molecular formula C22H16ClNO7 B3649997 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate

Cat. No.: B3649997
M. Wt: 441.8 g/mol
InChI Key: BXFPAODOHHJDGO-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate is an organic compound with a complex structure, featuring multiple functional groups including a nitro group, a chloro group, and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate typically involves multiple steps:

    Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro group.

    Ether Formation: The nitro-chloro phenol is then reacted with 4-hydroxybenzophenone to form the phenoxy linkage.

    Esterification: The resulting compound is esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration and chlorination reactors, followed by continuous flow esterification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques to modify the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study the effects of nitro and chloro groups on biological activity. It may serve as a model compound in drug design and development.

Medicine

Potential applications in medicine include its use as a precursor for pharmaceuticals. The compound’s structure suggests it could be modified to enhance biological activity or reduce toxicity.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The ester linkage may also play a role in its bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate
  • 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-hydroxybenzoate

Uniqueness

Compared to similar compounds, 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of nitro, chloro, and methoxy groups provides a distinctive profile that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO7/c1-29-16-9-7-15(8-10-16)22(26)30-13-20(25)14-5-11-17(12-6-14)31-21-18(23)3-2-4-19(21)24(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFPAODOHHJDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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